N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a cyclooctyl group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps. One common method includes the reaction of indole derivatives with piperazine and cyclooctyl groups under controlled conditions. For instance, the Fischer indole synthesis can be employed to construct the indole moiety . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with significant biological activities.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Known for its antimicrobial properties.
Uniqueness
N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclooctyl group, in particular, may enhance its binding affinity and specificity for certain targets compared to other indole derivatives .
Properties
Molecular Formula |
C23H30N4O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-cyclooctyl-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H30N4O3/c28-21(24-18-9-4-2-1-3-5-10-18)23(30)27-14-12-26(13-15-27)22(29)20-16-17-8-6-7-11-19(17)25-20/h6-8,11,16,18,25H,1-5,9-10,12-15H2,(H,24,28) |
InChI Key |
ARWZZROZFGDMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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